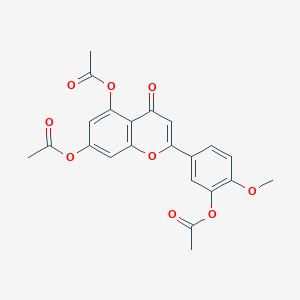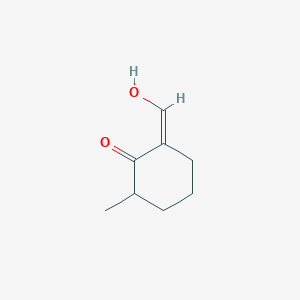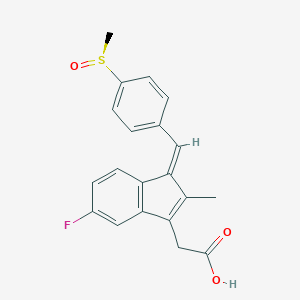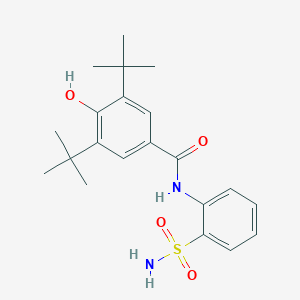
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide, also known as BHT-920, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfamoylphenylbenzamide compounds and has been studied for its potential therapeutic applications in various fields.
作用机制
The mechanism of action of 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide is not fully understood. However, studies have suggested that it exerts its antitumor effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In terms of its neuroprotective effects, 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress. Additionally, 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been shown to modulate the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and cardiovascular function.
生化和生理效应
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. In terms of its physiological effects, 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension.
实验室实验的优点和局限性
One of the advantages of using 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide in lab experiments is its potent antitumor activity against various cancer cell lines. It also has neuroprotective and cardiovascular protective effects, which make it a promising candidate for therapeutic applications. However, one of the limitations of using 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide. One area of research could be to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Another area of research could be to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, more studies are needed to investigate its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension.
合成方法
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide can be synthesized through a multi-step reaction process. The first step involves the reaction between 2-sulfamoylphenylamine and t-Butyl isocyanate to form N-(2-sulfamoylphenyl)-N-(1,1-dimethylethyl)carbamate. This intermediate is then reacted with 4-hydroxybenzoyl chloride to form 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide.
科学研究应用
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. Studies have shown that 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been studied for its potential use in treating cardiovascular diseases, such as atherosclerosis and hypertension.
属性
CAS 编号 |
150457-37-7 |
|---|---|
产品名称 |
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide |
分子式 |
C21H28N2O4S |
分子量 |
404.5 g/mol |
IUPAC 名称 |
3,5-ditert-butyl-4-hydroxy-N-(2-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C21H28N2O4S/c1-20(2,3)14-11-13(12-15(18(14)24)21(4,5)6)19(25)23-16-9-7-8-10-17(16)28(22,26)27/h7-12,24H,1-6H3,(H,23,25)(H2,22,26,27) |
InChI 键 |
BAZFLSWMBISWAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=CC=C2S(=O)(=O)N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=CC=C2S(=O)(=O)N |
其他 CAS 编号 |
150457-37-7 |
同义词 |
3,5-bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide 3,5-DHSB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



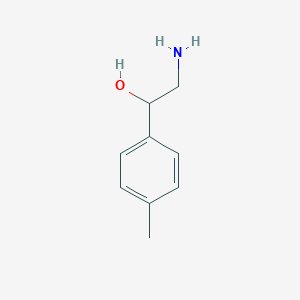
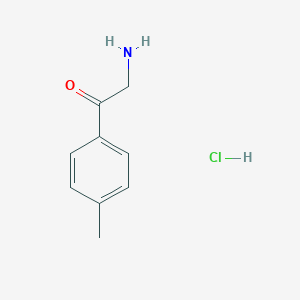
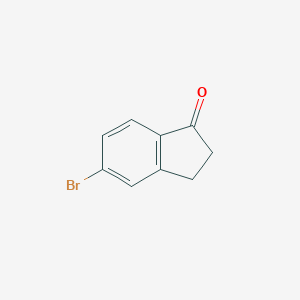
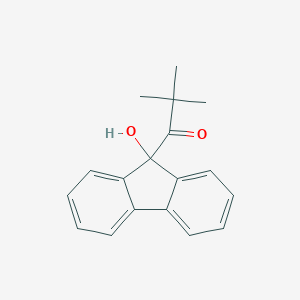
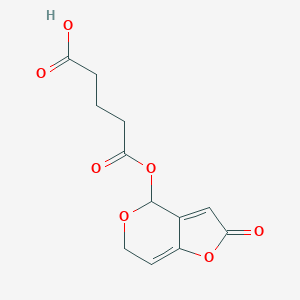
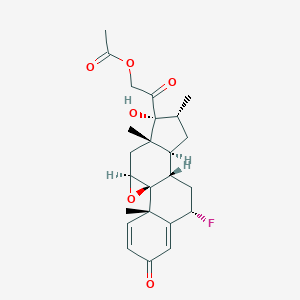
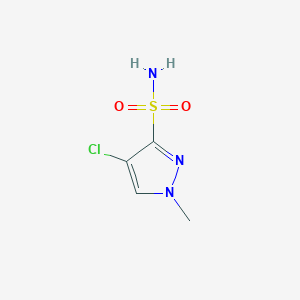
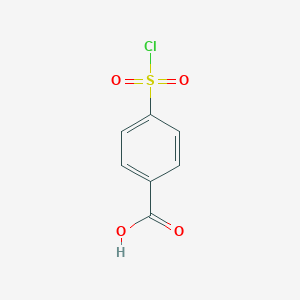
![N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine](/img/structure/B130197.png)
